molecular formula C14H10F3N3OS B2735794 6-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carboxamide CAS No. 478066-30-7

6-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carboxamide

Cat. No. B2735794
CAS RN: 478066-30-7
M. Wt: 325.31
InChI Key: IWUYORFHYHOTLM-UHFFFAOYSA-N
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Description

6-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MTITC and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further investigation.

Scientific Research Applications

Antiviral and Antimicrobial Applications

  • A study by Hamdouchi et al. (1999) explored structurally related compounds for their potential as antirhinovirus agents. This includes compounds with an imidazo[1,2-a]pyridine structure, which is similar to the compound (Hamdouchi et al., 1999).
  • Güzeldemirci and Küçükbasmacı (2010) synthesized derivatives including the imidazo[2,1-b]thiazole moiety and evaluated their antimicrobial activities. The results indicated some of these compounds exhibited promising antimicrobial activities (Güzeldemirci & Küçükbasmacı, 2010).

Anti-inflammatory and Analgesic Activities

  • Can et al. (2021) synthesized new carboxamides derived from the imidazo[2,1-b]thiazole skeleton to investigate their anti-inflammatory and analgesic activities. This research highlights the potential of such compounds in the development of new therapeutic agents (Can et al., 2021).

Chemotherapeutic Research

  • Research by Mizuno and Decker (1976) on a similar compound, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide, investigated its effect on DNA, providing insights into potential chemotherapeutic applications of related compounds (Mizuno & Decker, 1976).
  • Gomha et al. (2017) studied heterocyclic compounds containing the thiazole or thiadiazole ring, including derivatives of imidazo[2,1-b]thiazole, for their anticancer activities (Gomha et al., 2017).

Synthesis and Structure-Activity Relationship Studies

  • A study by Peterlin-Mašič et al. (2000) discussed the synthesis of functionalized imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines, providing valuable insights into the chemical properties and potential applications of these compounds (Peterlin-Mašič et al., 2000).

Cardiotonic Activity

  • Andreani et al. (1996) synthesized 6-substituted imidazo[2,1- b ]thiazoles with a lactam ring, showing that these compounds have interesting cardiotonic activity (Andreani et al., 1996).

Miscellaneous Studies

  • Various other studies have explored the synthesis, modification, and potential applications of compounds structurally related to 6-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carboxamide in different scientific contexts, such as modulation of receptors in human T lymphocytes and investigation of the antitumor activity (Harraga et al., 1994).

properties

IUPAC Name

6-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3OS/c1-8-11(20-5-6-22-13(20)18-8)12(21)19-10-4-2-3-9(7-10)14(15,16)17/h2-7H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUYORFHYHOTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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